molecular formula C29H22BrN5O2S B11679207 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide CAS No. 303103-55-1

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679207
CAS No.: 303103-55-1
M. Wt: 584.5 g/mol
InChI Key: LVCACMMLZKLKOR-ZCTHSVRISA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a phenoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a bromine atom is substituted onto the phenyl ring.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a condensation reaction with the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromophenyl group can produce azides or nitriles .

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: The compound is investigated for its potential anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound exerts its antimicrobial effects by disrupting the cell membrane of bacteria and fungi.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation.

Properties

CAS No.

303103-55-1

Molecular Formula

C29H22BrN5O2S

Molecular Weight

584.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H22BrN5O2S/c30-23-16-14-22(15-17-23)28-33-34-29(35(28)24-9-3-1-4-10-24)38-20-27(36)32-31-19-21-8-7-13-26(18-21)37-25-11-5-2-6-12-25/h1-19H,20H2,(H,32,36)/b31-19+

InChI Key

LVCACMMLZKLKOR-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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